molecular formula C15H16N2O3S B6369009 3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE CAS No. 1261896-34-7

3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE

Cat. No.: B6369009
CAS No.: 1261896-34-7
M. Wt: 304.4 g/mol
InChI Key: DAVQADSJUMSCGH-UHFFFAOYSA-N
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Description

3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a phenyl ring bearing a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the hydroxy group at the 3-position. The phenyl ring is then attached to the 2-position of the pyridine ring, and finally, the pyrrolidinylsulfonyl group is introduced to the phenyl ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the pyrrolidinylsulfonyl group can produce different sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE involves its interaction with specific molecular targets and pathways. The pyrrolidinylsulfonyl group can interact with enzymes and receptors, modulating their activity. The hydroxy group and pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-14-7-4-8-16-15(14)12-5-3-6-13(11-12)21(19,20)17-9-1-2-10-17/h3-8,11,18H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVQADSJUMSCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683244
Record name 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-34-7
Record name 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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